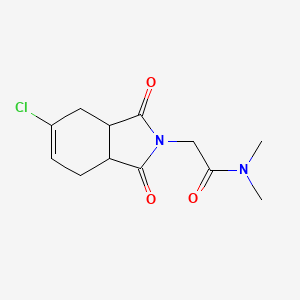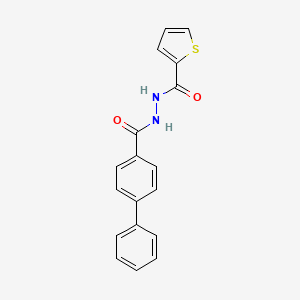![molecular formula C16H19ClN4O2 B5504407 1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5504407.png)
1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide and related compounds involves multiple steps, including condensation reactions, amination, and cyclization. These processes are critical for achieving the desired molecular structure with specific functional groups (Lu et al., 2021). The synthesis process often requires precise control of reaction conditions to ensure high yield and purity of the final product.
Molecular Structure Analysis
Molecular structure analysis of such compounds involves determining the arrangement of atoms within the molecule and their spatial orientation. X-ray diffraction techniques and NMR spectroscopy are commonly used to characterize the molecular structure, providing insights into the molecule's geometry, bond lengths, and angles. This information is crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of 1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide is influenced by its functional groups and molecular structure. It may undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, depending on the conditions. These reactions can modify the compound's structure and properties for specific applications (Pokhodylo et al., 2021).
Physical Properties Analysis
The physical properties of the compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its formulation into usable products. The crystal structure, in particular, can influence the compound's stability and reactivity (Wu et al., 2022).
Chemical Properties Analysis
The chemical properties of 1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are crucial for its application in chemical synthesis and potential pharmaceutical use. Understanding these properties enables chemists to predict how the compound will behave in chemical reactions and in biological systems (Boechat et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on similar heterocyclic compounds, such as those incorporating triazole or cyclopropane moieties, emphasizes their synthesis and structural elucidation. For instance, studies have demonstrated the synthesis of new classes of cyclic dipeptidyl ureas and triazole derivatives through intricate chemical reactions, which are crucial for developing novel therapeutic agents (Sañudo et al., 2006; Bektaş et al., 2010). These syntheses not only expand the chemical space of heterocyclic compounds but also provide a basis for further functionalization and biological evaluation.
Antimicrobial and Anticancer Activities
Several studies have focused on evaluating the biological activities of triazole derivatives, highlighting their potential as antimicrobial and anticancer agents. For example, novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial properties, with some compounds exhibiting significant activity against various microorganisms (Bektaş et al., 2010). Additionally, compounds incorporating cyclopropane and triazole rings have been investigated for their antiproliferative activity against cancer cell lines, underscoring the potential of these heterocycles in the development of new anticancer therapies (Lu et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[(4-chlorophenyl)methyl]-5-(ethoxymethyl)-1,2,4-triazol-3-yl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-2-23-10-13-19-15(16(7-8-16)14(18)22)21(20-13)9-11-3-5-12(17)6-4-11/h3-6H,2,7-10H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPAKBSVHCUWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C(=N1)C2(CC2)C(=O)N)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)
![5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5504332.png)


![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)
![1-(2-aminoethyl)-N-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504370.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5504385.png)
![rel-(3R,4R)-4-amino-1-[(3-amino-2-thienyl)carbonyl]-3-piperidinol hydrochloride](/img/structure/B5504389.png)



![1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5504422.png)